molecular formula C11H11ClN2O B11777624 2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B11777624
M. Wt: 222.67 g/mol
InChI Key: WNDJOSNJVLBJKC-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrano[4,3-b]pyridine family. This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a carbonitrile group attached to a pyrano[4,3-b]pyridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can be achieved through a multicomponent reaction involving 2-chloroquinoline-3-carbaldehyde, ethyl acetoacetate, and malononitrile. The reaction is typically carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a series of steps, including the formation of a Michael adduct, followed by intramolecular cyclization to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .

Chemical Reactions Analysis

2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the chloro, ethyl, and carbonitrile groups may allow the compound to bind to these targets and modulate their activity, leading to a therapeutic effect .

Comparison with Similar Compounds

2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C11H11ClN2O/c1-2-7-8(5-13)11(12)14-10-3-4-15-6-9(7)10/h2-4,6H2,1H3

InChI Key

WNDJOSNJVLBJKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC2=C1COCC2)Cl)C#N

Origin of Product

United States

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